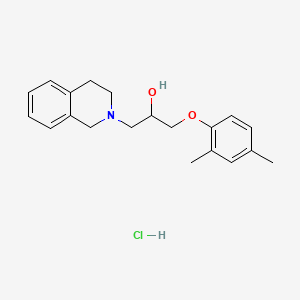
1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride is an intriguing compound in the realm of organic chemistry. Known for its complex structure, this compound presents several unique characteristics that make it valuable in scientific research. It contains the isoquinoline and phenoxy groups, which contribute to its distinct chemical properties and diverse applications.
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 1-(3,4-dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves multi-step processes. A common approach starts with the preparation of 3,4-dihydroisoquinoline, which is then subjected to a nucleophilic substitution reaction with 3-(2,4-dimethylphenoxy)propan-2-ol. This process often requires catalysts and controlled temperature conditions to ensure a successful reaction. Purification is achieved through recrystallization or chromatography.
Industrial production methods: : Industrial-scale production of this compound might involve continuous flow techniques to enhance yield and efficiency. These methods focus on optimizing reaction times, minimizing waste, and ensuring the scalability of the synthesis.
Chemical Reactions Analysis
Types of reactions it undergoes: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride participates in several chemical reactions, including:
Oxidation: : Where the compound's hydroxyl groups may be converted to ketones or aldehydes.
Reduction: : Potential reduction of its isoquinoline ring.
Substitution: : Nucleophilic substitution on its isoquinoline or phenoxy groups.
Common reagents and conditions: : Common reagents include strong oxidizing agents like potassium permanganate for oxidation reactions and hydride donors like lithium aluminum hydride for reduction reactions. These reactions typically occur in polar solvents under controlled temperatures.
Major products formed from these reactions: : The major products vary depending on the type of reaction. For example, oxidation may yield ketone or aldehyde derivatives, while reduction could result in a fully reduced isoquinoline moiety. Substitution reactions can lead to various functionalized derivatives of the original compound.
Scientific Research Applications
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride has several significant applications in scientific research:
Chemistry: : Utilized as an intermediate in organic synthesis, helping in the development of more complex molecules.
Biology: : Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: : Investigated for its therapeutic potential, especially in the context of neurodegenerative diseases and its pharmacological properties.
Industry: : Acts as a precursor in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The compound exerts its effects through specific interactions with molecular targets such as enzymes or receptors. For example, the isoquinoline moiety may interact with neuroreceptors, influencing neurotransmitter pathways. The phenoxy group enhances lipophilicity, facilitating membrane permeability and enhancing its biological activity.
Comparison with Similar Compounds
Comparison with other similar compounds: : 1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-(2,4-dimethylphenoxy)propan-2-ol hydrochloride stands out due to the presence of both isoquinoline and phenoxy groups, which offer a unique combination of reactivity and biological activity. Similar compounds may lack either of these groups, leading to different properties and applications.
List of similar compounds
1-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-phenoxypropan-2-ol
3-(2,4-Dimethylphenoxy)-N-methylpropan-2-amine
1-(2,4-Dimethylphenoxy)-3-phenylpropan-2-ol
Hope this helps with your understanding of the compound!
Properties
IUPAC Name |
1-(3,4-dihydro-1H-isoquinolin-2-yl)-3-(2,4-dimethylphenoxy)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO2.ClH/c1-15-7-8-20(16(2)11-15)23-14-19(22)13-21-10-9-17-5-3-4-6-18(17)12-21;/h3-8,11,19,22H,9-10,12-14H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJTRQSJNROZKMH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(CN2CCC3=CC=CC=C3C2)O)C.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49677312 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
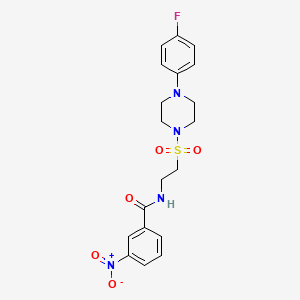
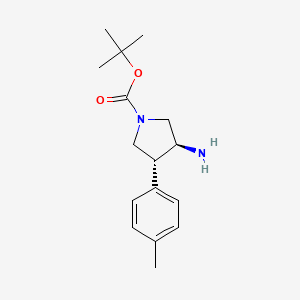
![3-(2,3,5-Trifluorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2547068.png)
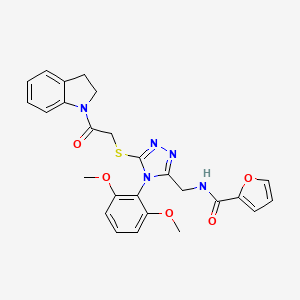
![(Z)-2-Cyano-N-(2-ethoxyphenyl)-3-[4-(4-fluorophenoxy)-3-nitrophenyl]prop-2-enamide](/img/structure/B2547075.png)
![N-(3-methoxyphenyl)-2-{[5-(pyridin-4-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2547076.png)
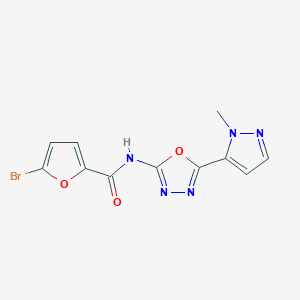
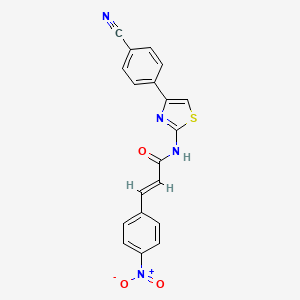
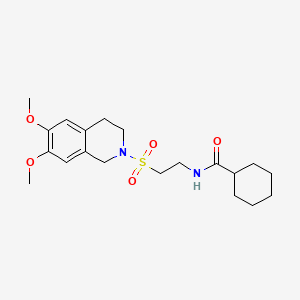
![4-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]oxan-4-ol](/img/structure/B2547083.png)
![1-(4-chlorophenyl)-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]cyclopentane-1-carboxamide](/img/structure/B2547084.png)
![4-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)cyclohexane-1-carboxamide](/img/structure/B2547086.png)
![5-[(4-fluorophenyl)methoxy]-2-[(4-fluorophenyl)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2547087.png)

